
B(a)P-N(2)-Gua
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzopyrene-N(2)-Guanine (B(a)P-N(2)-Gua) is a DNA adduct formed when the carcinogenic compound benzo[a]pyrene (B(a)P) binds to the N(2) position of guanine in DNA. Benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and other sources of incomplete combustion. The formation of this compound is a critical event in the mutagenic and carcinogenic processes initiated by benzo[a]pyrene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo[a]pyrene diol epoxide (B(a)PDE) with guanine. The reaction is carried out under physiological conditions, often in a buffered aqueous solution at a pH of around 7.4. The reaction can be facilitated by the presence of enzymes such as cytochrome P450, which metabolize benzo[a]pyrene to its reactive diol epoxide form.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and biologically relevant nature. the synthesis of benzo[a]pyrene and its derivatives, including B(a)PDE, can be achieved through the pyrolysis of organic materials and subsequent chemical modifications.
Analyse Chemischer Reaktionen
Types of Reactions
B(a)P-N(2)-Gua undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more reactive species.
Reduction: Reduction reactions can lead to the breakdown of the adduct.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Nucleophiles: Water (H₂O), hydroxide ions (OH⁻).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the adduct, as well as substituted guanine derivatives.
Wissenschaftliche Forschungsanwendungen
B(a)P-N(2)-Gua is extensively studied in scientific research due to its role in mutagenesis and carcinogenesis. Its applications include:
Chemistry: Understanding the chemical reactivity and stability of DNA adducts.
Biology: Studying the mechanisms of DNA damage and repair.
Medicine: Investigating the role of DNA adducts in cancer development and progression.
Industry: Developing methods for detecting and quantifying DNA adducts in environmental and biological samples.
Wirkmechanismus
The mechanism by which B(a)P-N(2)-Gua exerts its effects involves the formation of a covalent bond between benzo[a]pyrene diol epoxide and the N(2) position of guanine. This adduct formation distorts the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but often introduce mutations.
Vergleich Mit ähnlichen Verbindungen
B(a)P-N(2)-Gua can be compared with other DNA adducts formed by polycyclic aromatic hydrocarbons, such as:
Dibenzo[a,l]pyrene-N(2)-Gua: Another PAH-DNA adduct with similar mutagenic properties.
Chrysene-N(2)-Gua: Formed by chrysene, another PAH, and has similar biological effects.
Benzo[c]phenanthrene-N(2)-Gua: Another structurally related adduct with comparable mutagenic potential.
The uniqueness of this compound lies in its high prevalence and significant role in tobacco-related cancers, making it a critical target for cancer research and prevention efforts.
Eigenschaften
CAS-Nummer |
60653-69-2 |
|---|---|
Molekularformel |
C30H27N5O8 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
InChI-Schlüssel |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


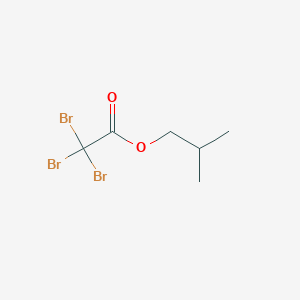
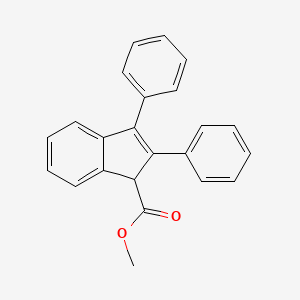
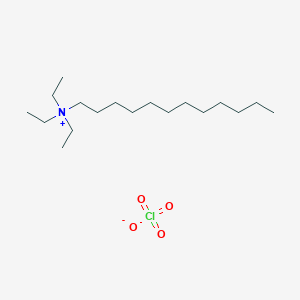
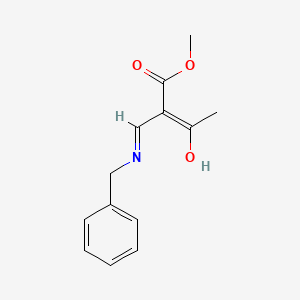
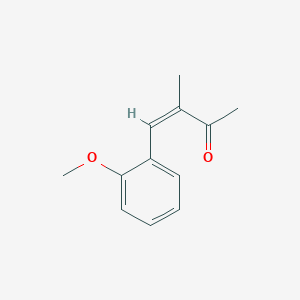
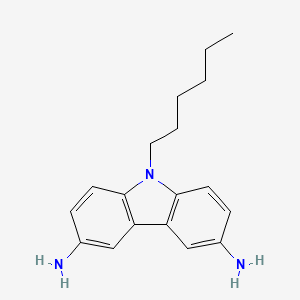
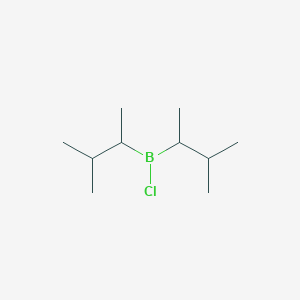
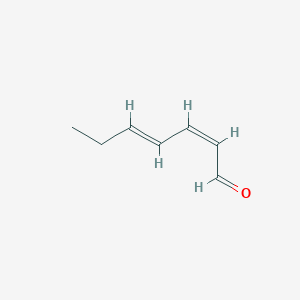
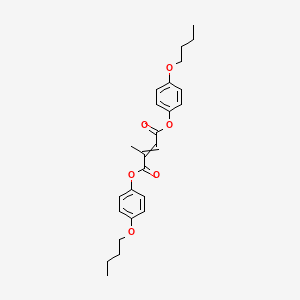
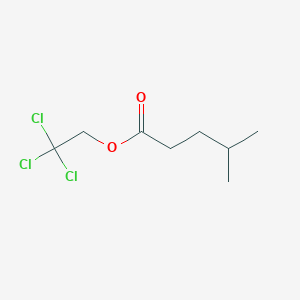
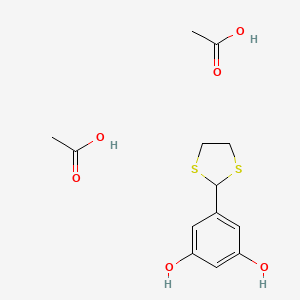
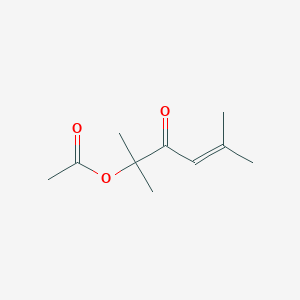
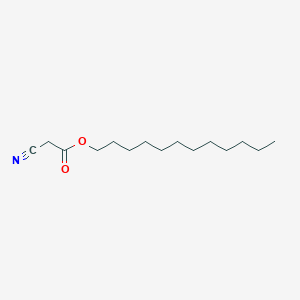
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
